1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid
Overview
Description
“1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the CAS Number: 933731-71-6 . Its molecular weight is 209.22 and its IUPAC name is 1-(4-fluorophenyl)-3-pyrrolidinecarboxylic acid .
Molecular Structure Analysis
The InChI code for “1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid” is 1S/C11H12FNO2/c12-9-1-3-10(4-2-9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid” include a molecular weight of 209.22 .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Derivatives : A method for synthesizing N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide was established, showing the potential of 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid derivatives in chemical synthesis (Zhou et al., 2021).
Fluorescent pH Sensor : A study on a heteroatom-containing organic fluorophore demonstrates the application in creating fluorescent pH sensors, highlighting the versatility of compounds like 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid in sensor technology (Yang et al., 2013).
Medicinal Chemistry
Neuraminidase Inhibitors : A potent inhibitor of influenza neuraminidase, which includes a derivative of 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid, was discovered. This showcases its potential in antiviral drug development (Wang et al., 2001).
CC Chemokine Receptor 1 Antagonists : Research into CCR1 antagonists for treating rheumatoid arthritis used derivatives of 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid, emphasizing its application in the development of new treatments (Latli et al., 2018).
Other Applications
Antibacterial Agents : The structure-activity relationship of 1-(4-fluorophenyl)- and 1-(2,4-difluorophenyl)-6-substituted-4-pyridone-3-carboxylic acids highlights their role as potent antibacterial agents (Narita et al., 1986).
Chemosensor for Al(3+) : A pyrrolidine constrained bipyridyl-dansyl conjugate with triazole linker, derived from a structure similar to 1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid, was synthesized as a selective ratiometric and colorimetric chemosensor for Al(3+) (Maity & Govindaraju, 2010).
properties
IUPAC Name |
1-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO2/c12-9-1-3-10(4-2-9)13-6-5-8(7-13)11(14)15/h1-4,8H,5-7H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGOVCVVOBKAOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C(=O)O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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